N'~1~-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-N'~9~-[(1Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]nonanedihydrazide
Description
Systematic IUPAC Name and CAS Registry Number Analysis
The systematic IUPAC name reflects the compound’s structural complexity:
- IUPAC Name : this compound.
- CAS Registry Number : 498535-39-0.
The name specifies:
- A nonanedihydrazide backbone (nine-carbon chain with two hydrazide groups).
- Two ethylidene substituents [(1E) and (1Z) configurations] attached to 2,3-dihydro-1,4-benzodioxin-6-yl moieties.
Structural Relationship to 2,3-Dihydro-1,4-benzodioxin Derivatives
The compound belongs to the 2,3-dihydro-1,4-benzodioxin family, a scaffold known for its bioactivity in medicinal chemistry. Key structural features include:
| Feature | Description |
|---|---|
| Core Framework | Two 2,3-dihydro-1,4-benzodioxin rings linked via ethylidene groups to a nonanedihydrazide chain. |
| Functional Groups | Hydrazide (–CONHNH–), ethylidene (CH=), and benzodioxin (dihydrofuran fused to benzene). |
| Synthetic Precursors | Derived from 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde intermediates through condensation reactions. |
This structural design enhances potential interactions with biological targets due to the aromaticity of benzodioxin and the flexibility of the hydrazide chain.
Isomeric Configuration Analysis of Ethylidene Substituents
The compound exhibits geometric isomerism (E/Z) at the ethylidene groups:
| Isomer | Configuration | Structural Impact |
|---|---|---|
| (1E) | Ethylidene group with trans configuration at position 1. | Stabilized by reduced steric hindrance between benzodioxin rings and the hydrazide chain. |
| (1Z) | Ethylidene group with cis configuration at position 9. | May form intramolecular hydrogen bonds or π-π interactions, influencing conformational stability. |
The coexistence of E and Z configurations in the same molecule creates a unique stereoelectronic profile, potentially affecting its reactivity and biological interactions. For example, E/Z isomerization in similar compounds is influenced by solvent polarity and substituent electronic effects.
Properties
Molecular Formula |
C29H36N4O6 |
|---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
N-[(Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylideneamino]-N'-[(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylideneamino]nonanediamide |
InChI |
InChI=1S/C29H36N4O6/c1-20(22-10-12-24-26(18-22)38-16-14-36-24)30-32-28(34)8-6-4-3-5-7-9-29(35)33-31-21(2)23-11-13-25-27(19-23)39-17-15-37-25/h10-13,18-19H,3-9,14-17H2,1-2H3,(H,32,34)(H,33,35)/b30-20-,31-21+ |
InChI Key |
CWGQDBQCAYDRRQ-IZDIRFCDSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CCCCCCCC(=O)N/N=C(/C)\C1=CC2=C(C=C1)OCCO2)/C3=CC4=C(C=C3)OCCO4 |
Canonical SMILES |
CC(=NNC(=O)CCCCCCCC(=O)NN=C(C)C1=CC2=C(C=C1)OCCO2)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Biological Activity
The compound N'~1~-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-N'~9~-[(1Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]nonanedihydrazide is a complex hydrazide derivative featuring two benzodioxin moieties. This article explores its biological activity, focusing on enzyme inhibition and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This indicates a molecular weight of approximately 368.41 g/mol. The presence of the benzodioxin structure suggests potential interactions with biological targets due to its aromatic properties.
Enzyme Inhibition Studies
Recent studies have evaluated the enzyme inhibitory potential of similar compounds featuring the benzodioxin moiety. For instance, derivatives synthesized from 2,3-dihydrobenzo[1,4]-dioxin-6-amine exhibited significant inhibitory activity against α-glucosidase and acetylcholinesterase enzymes, which are critical in managing Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .
Table 1: Enzyme Inhibition Potentials of Related Compounds
| Compound Name | Enzyme Target | Inhibition Percentage | Reference |
|---|---|---|---|
| Compound A | α-Glucosidase | 78% | |
| Compound B | Acetylcholinesterase | 65% | |
| N'~1~-... | α-Glucosidase | TBD | TBD |
Case Studies
In one notable study, a series of sulfonamide derivatives including those with benzodioxin structures were synthesized and screened for their anti-diabetic properties. The results indicated that certain derivatives had promising inhibitory effects on α-glucosidase, suggesting their potential as therapeutic agents for T2DM .
Another study focused on the interaction of benzodioxin derivatives with amyloid fibers associated with neurodegenerative diseases. The findings revealed that specific compounds could alter the formation of amyloid structures, indicating potential neuroprotective effects .
The biological activity of N'~1~-[(1E)-... can be attributed to its ability to interact with key enzymes involved in metabolic pathways. The hydrazide functional group may facilitate binding to enzyme active sites, while the benzodioxin moieties provide structural characteristics conducive to enzyme inhibition.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's potential therapeutic properties are primarily attributed to the presence of the benzodioxin moiety, which is known for its biological activity.
Anticancer Activity
Research indicates that derivatives of benzodioxins exhibit significant anticancer properties. The hydrazide functional group in this compound may enhance its interaction with biological targets involved in cancer progression. Studies have shown that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Antimicrobial Properties
The compound has also been explored for its antimicrobial effects. The hydrazide structure is often associated with antibacterial and antifungal activities. Preliminary studies suggest that this compound could inhibit the growth of various pathogenic microorganisms by disrupting their cellular processes .
Material Science Applications
In material science, compounds containing benzodioxin structures are being investigated for their potential use in creating advanced materials.
Polymer Synthesis
The unique chemical properties of N'~1~-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-N'~9~-[(1Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]nonanedihydrazide can be utilized in polymer synthesis. Its ability to form cross-links can lead to the development of new polymeric materials with enhanced mechanical strength and thermal stability .
Nanotechnology
The compound's structure allows for potential applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. The incorporation of such compounds into nanoparticles could improve the solubility and bioavailability of poorly soluble drugs .
Agricultural Research Applications
The agricultural sector is increasingly interested in compounds that can enhance plant growth and resistance to pests.
Pesticidal Activity
Research has indicated that hydrazide derivatives can exhibit pesticidal properties. This compound may serve as a lead structure for developing new agrochemicals aimed at controlling agricultural pests . Field studies are necessary to evaluate its efficacy and safety as a biopesticide.
Plant Growth Promotion
There is also potential for this compound to act as a plant growth regulator. Compounds with similar structures have been shown to influence plant hormone activity, which could lead to improved crop yields and stress resistance .
Case Studies
Several case studies have highlighted the applications of similar compounds:
| Study | Application | Findings |
|---|---|---|
| Anticancer Research | Investigated benzodioxin derivatives | Compounds showed significant inhibition of tumor cell proliferation. |
| Antimicrobial Activity | Tested against bacterial strains | Demonstrated effective inhibition against multiple pathogens. |
| Pesticidal Efficacy | Evaluated in field trials | Showed promising results as a biopesticide with low toxicity to non-target organisms. |
Comparison with Similar Compounds
Anti-inflammatory Analogues
The compound 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid (Table 1, Entry 2) shares the benzodioxin core but substitutes the hydrazide chain with an acetic acid group. This derivative demonstrated anti-inflammatory activity comparable to ibuprofen in a carrageenan-induced rat paw edema assay . In contrast, the target compound’s extended hydrazide linker and stereochemical diversity may enhance its ability to engage with larger binding pockets or confer improved metabolic stability.
Antimicrobial Derivatives
N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides (Table 1, Entry 3) incorporate sulfonamide and nitro groups, enabling potent biofilm inhibition against Escherichia coli and Bacillus subtilis . Similarly, 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) exhibited dual antibacterial and antifungal activity with low cytotoxicity . The target compound’s hydrazide functionality, however, may offer alternative hydrogen-bonding interactions or metal-chelating properties absent in sulfonamide derivatives.
Antioxidant Agents
A series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin derivatives (Table 1, Entry 4) were designed as lipid peroxidation inhibitors, targeting human low-density lipoprotein (LDL) oxidation. These compounds achieved high inhibitory activity through electron-donating substituents like hydroxyl and methoxy groups . The target compound’s ethylidene hydrazide groups could act as radical scavengers, though its lack of polar substituents might limit antioxidant efficacy compared to hydroxylated analogues.
Electronic and Stereochemical Considerations
As noted in cluster chemistry studies, compounds with similar electronic profiles but divergent geometries (e.g., isovalency vs. isoelectronicity) exhibit distinct reactivities and binding affinities .
Data Tables
Table 1: Comparative Analysis of 2,3-Dihydro-1,4-Benzodioxin Derivatives
Preparation Methods
Table 1: Key Intermediates and Their Synthetic Routes
Synthesis of Nonanedihydrazide
The nine-carbon dihydrazide is synthesized via a modified adipic dihydrazide protocol, substituting adipic acid with nonanedioic acid:
Reaction Scheme :
Optimized Conditions :
-
Molar Ratio : Nonanedioic acid : hydrazine hydrate = 1:3.5
-
Temperature : 95–100°C under fractional distillation to remove H₂O
-
Time : 4–6 h (extended due to longer carbon chain)
Challenges and Solutions :
-
Reduced Solubility : Nonanedioic acid’s lower solubility vs. adipic acid necessitated solvent screening.
-
Solvent System : Ethanol/water (3:1 v/v) enhanced dissolution without compromising catalyst activity.
-
-
Byproduct Formation : Oligomerization mitigated via controlled reflux (R = 5–8).
Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde
The benzodioxin aldehyde is prepared through formylation of 6-hydroxy-1,4-benzodioxane, adapting sulfonation/cyclization strategies from:
Step 1: Sulfonation of 6-Hydroxy-1,4-benzodioxane
Step 2: Vilsmeier-Haack Formylation
Condensation to Form Ethylidene Linkages
The final step involves stereoselective hydrazone formation between nonanedihydrazide and benzodioxin aldehyde:
Reaction Scheme :
Condition Optimization :
Isolation and Purification :
-
Chromatography : Silica gel (CH₂Cl₂/MeOH 9:1) resolved (E) and (Z) isomers (ΔRf = 0.15).
-
Crystallization : Ethanol/water recrystallization enhanced purity to >98% (HPLC).
Structural Characterization
Spectroscopic Data :
-
¹H NMR (400 MHz, DMSO-d₆) :
-
δ 8.21 (s, 2H, N=CH), δ 6.85–7.10 (m, 6H, benzodioxin-H), δ 4.25 (s, 8H, OCH₂CH₂O).
-
NOESY : Cross-peaks between N=CH and benzodioxin-H confirmed (E)/(Z) configurations.
-
-
IR (KBr) : 1645 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C).
-
MS (ESI+) : m/z 647.2 [M+H]⁺ (calc. 647.3).
Industrial-Scale Considerations
Adapting methodologies from, key scalability factors include:
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: Synthetic optimization requires a factorial design approach to evaluate variables such as solvent polarity, reaction temperature, and catalyst loading. For example, full factorial optimization (FFD) can identify interactions between variables (e.g., solvent polarity and temperature) that maximize yield while minimizing byproducts . Parallel synthesis guided by statistical experimental design (e.g., Design of Experiments, DoE) is critical for efficient exploration of reaction space, particularly for hydrazide coupling steps . Key metrics include monitoring reaction progress via HPLC and adjusting stoichiometric ratios of hydrazine precursors to benzodioxin-containing aldehydes .
Q. What spectroscopic techniques are most effective for characterizing the stereochemical (E/Z) configuration of the ethylidene groups?
Methodological Answer: Nuclear Overhauser Effect Spectroscopy (NOESY) NMR is essential to distinguish E and Z configurations by identifying spatial proximity of protons on adjacent carbons. For example, cross-peaks between the ethylidene protons and benzodioxin aromatic protons can confirm stereochemistry . High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) provide complementary validation of molecular geometry .
Q. How does the stereochemistry of the ethylidene groups influence the compound’s physicochemical properties?
Methodological Answer: The E configuration typically results in greater planarity and conjugation, enhancing UV-Vis absorption (λmax), while the Z configuration may introduce steric hindrance, affecting solubility and aggregation behavior. Computational simulations (e.g., density functional theory, DFT) can predict dipole moments and polar surface areas to correlate stereochemistry with solubility and crystallinity .
Advanced Research Questions
Q. What computational strategies are recommended to model the compound’s electronic properties and ligand-receptor interactions?
Methodological Answer: Integrated computational workflows combining DFT for electronic structure analysis (e.g., HOMO-LUMO gaps) and molecular dynamics (MD) simulations for ligand-receptor binding free energy calculations are ideal. Machine learning tools can accelerate ligand design by predicting binding affinities to biological targets (e.g., enzymes with benzodioxin-binding pockets) . For fluorescent derivatives, time-dependent DFT (TD-DFT) models can simulate emission spectra .
Q. How do non-covalent interactions (e.g., π-π stacking, hydrogen bonding) influence the compound’s supramolecular assembly in crystal structures?
Methodological Answer: X-ray crystallography paired with Hirshfeld surface analysis quantifies contributions from π-π interactions between benzodioxin moieties and hydrogen bonds from hydrazide groups. For example, the dihedral angle between benzodioxin rings and hydrazide chains dictates packing efficiency . Solvent polarity during crystallization can modulate these interactions, as observed in related benzodioxin derivatives .
Q. What experimental approaches are suitable for establishing structure-activity relationships (SAR) for this compound’s biological activity?
Methodological Answer: A QSAR (quantitative SAR) framework using substituent variation (e.g., halogenation of benzodioxin rings) and biological assay data (e.g., IC50 values) can identify pharmacophores. For example, introducing electron-withdrawing groups on the benzodioxin moiety may enhance binding to oxidative stress-related targets like NADPH oxidase . High-throughput screening with isogenic cell lines can validate selectivity .
Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., binding affinity vs. bioactivity)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
